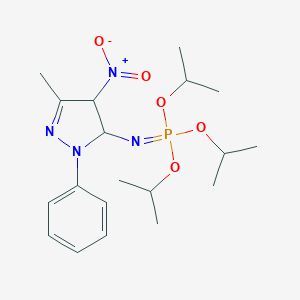![molecular formula C18H13Cl3N2 B373285 6,8-Dichloro-1-(4-chlorophenyl)-4-methyl-2,3-dihydropyrrolo[3,2-c]quinoline](/img/structure/B373285.png)
6,8-Dichloro-1-(4-chlorophenyl)-4-methyl-2,3-dihydropyrrolo[3,2-c]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,8-Dichloro-1-(4-chlorophenyl)-4-methyl-2,3-dihydropyrrolo[3,2-c]quinoline is a complex organic compound belonging to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-1-(4-chlorophenyl)-4-methyl-2,3-dihydropyrrolo[3,2-c]quinoline typically involves multi-step reactions starting from readily available precursors. Common synthetic methods include:
Aza-reaction: This involves the coupling of an imine and an electron-rich alkene, forming the quinoline core.
Microwave-assisted reaction: This method accelerates the reaction process and improves yields.
Metal-mediated reaction: Catalysts such as palladium or copper are used to facilitate the formation of the quinoline ring.
Ultrasound-promoted reaction: Ultrasonic waves are used to enhance reaction rates and yields.
Phase-transfer catalysis reaction: This method involves the transfer of a reactant from one phase to another to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
6,8-Dichloro-1-(4-chlorophenyl)-4-methyl-2,3-dihydropyrrolo[3,2-c]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines.
科学研究应用
6,8-Dichloro-1-(4-chlorophenyl)-4-methyl-2,3-dihydropyrrolo[3,2-c]quinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6,8-Dichloro-1-(4-chlorophenyl)-4-methyl-2,3-dihydropyrrolo[3,2-c]quinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes like tyrosine kinases or topoisomerases, which are involved in cell signaling and DNA replication, respectively. The compound’s structure allows it to bind to these targets and disrupt their normal function, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
Quinoline derivatives: These include compounds like 4-hydroxyquinoline and 4-ethoxycarbonyl-8-fluoroquinoline, which share a similar core structure but differ in their substituents.
Indole derivatives: Compounds like indole-3-acetic acid and 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide, which have a similar aromatic ring structure.
Uniqueness
6,8-Dichloro-1-(4-chlorophenyl)-4-methyl-2,3-dihydropyrrolo[3,2-c]quinoline is unique due to its specific substituents, which confer distinct chemical and biological properties. Its chlorinated phenyl and pyrroloquinoline moieties contribute to its high reactivity and potential therapeutic applications.
属性
分子式 |
C18H13Cl3N2 |
|---|---|
分子量 |
363.7g/mol |
IUPAC 名称 |
6,8-dichloro-1-(4-chlorophenyl)-4-methyl-2,3-dihydropyrrolo[3,2-c]quinoline |
InChI |
InChI=1S/C18H13Cl3N2/c1-10-14-6-7-23(13-4-2-11(19)3-5-13)18(14)15-8-12(20)9-16(21)17(15)22-10/h2-5,8-9H,6-7H2,1H3 |
InChI 键 |
RLKKKKUCRYEUSF-UHFFFAOYSA-N |
SMILES |
CC1=C2CCN(C2=C3C=C(C=C(C3=N1)Cl)Cl)C4=CC=C(C=C4)Cl |
规范 SMILES |
CC1=C2CCN(C2=C3C=C(C=C(C3=N1)Cl)Cl)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[1-(4-aminoanilino)ethylidene]dihydro-2(3H)-furanone](/img/structure/B373208.png)
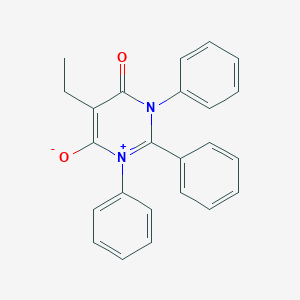
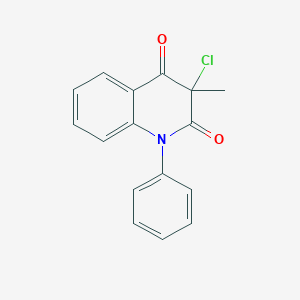
![2-fluoro-2-phenyl-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-1,3(2H)-dione](/img/structure/B373219.png)
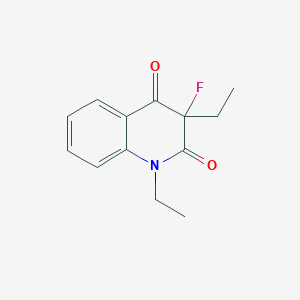
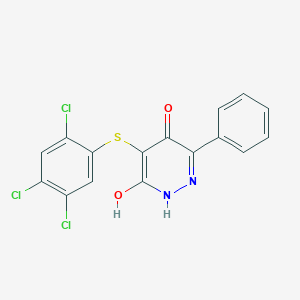
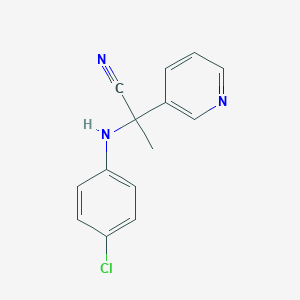
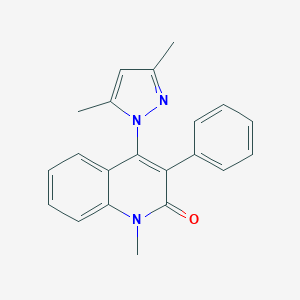
![4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl 2,4-dichlorobenzoate](/img/structure/B373235.png)
![2-Chloro-5-methyl-1-oxo-3-phenyl-4-pyrido[1,2-a]benzimidazolecarbonitrile](/img/structure/B373236.png)
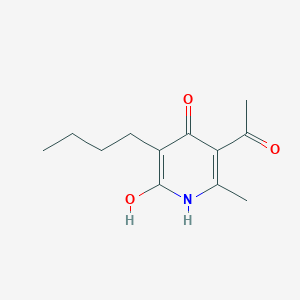
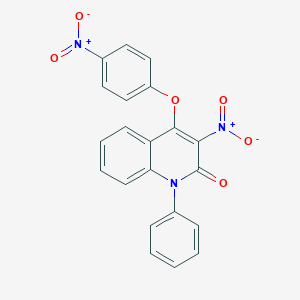
![N-[2-(2,2-dimethoxyacetyl)phenyl]acetamide](/img/structure/B373246.png)
